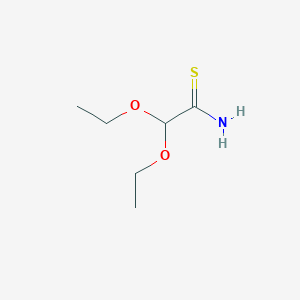

2,2-Diethoxyethanethioamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2-diethoxyethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-3-8-6(5(7)10)9-4-2/h6H,3-4H2,1-2H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSDGAKLSVITHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(=S)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383362 | |

| Record name | 2,2-diethoxyethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73956-15-7 | |

| Record name | 2,2-diethoxyethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Diethoxythioacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2,2 Diethoxyethanethioamide

Synthetic Routes to 2,2-Diethoxyethanethioamide

The synthesis of this compound is most directly achieved through the reaction of its corresponding nitrile with a sulfur source. This method stands as a specific example within the broader field of thioamide preparation.

Synthesis from 2,2-Diethoxyacetonitrile via Ammonium (B1175870) Sulfidegoogleapis.comgoogle.comgoogleapis.com

The established method for synthesizing this compound involves the treatment of 2,2-diethoxyacetonitrile with ammonium sulfide (B99878). googleapis.comgoogle.comgoogleapis.com This reaction represents a direct thionation of the nitrile functional group.

The reaction is typically carried out by mixing 2,2-diethoxyacetonitrile with an aqueous solution of ammonium sulfide in a protic solvent, such as methanol (B129727), at room temperature. googleapis.comgoogle.comgoogleapis.comgoogle.com The reaction mixture is stirred for an extended period, generally around 16 hours or overnight, to ensure the completion of the reaction. googleapis.comgoogle.comgoogle.com The use of ammonium sulfide provides the necessary sulfur and ammonia (B1221849) components to convert the nitrile group (-C≡N) into a primary thioamide group (-C(=S)NH₂).

Detailed parameters from various reported syntheses are summarized below:

| Parameter | Condition | Source(s) |

| Starting Material | 2,2-Diethoxyacetonitrile | googleapis.comgoogle.comgoogle.com |

| Reagent | Ammonium Sulfide ((NH₄)₂S), 48-50% aqueous solution | googleapis.comgoogle.comgoogle.com |

| Solvent | Methanol (MeOH) | googleapis.comgoogle.comgoogle.com |

| Temperature | Room Temperature | googleapis.comgoogle.comgoogleapis.com |

| Reaction Time | 16 hours / Overnight | googleapis.comgoogle.comgoogle.com |

This table presents a summary of typical reaction conditions for the synthesis of this compound from 2,2-diethoxyacetonitrile and ammonium sulfide, based on published research.

Upon completion, the reaction mixture is concentrated to remove the methanol solvent. googleapis.comgoogle.com The resulting residue is then subjected to a work-up procedure, which typically involves dissolving the residue in an organic solvent like dichloromethane (B109758) or ethyl acetate. googleapis.comgoogle.com This organic solution is washed with saturated sodium bicarbonate solution and brine to remove unreacted reagents and by-products. googleapis.comgoogle.com After drying over an anhydrous salt such as sodium sulfate (B86663) (Na₂SO₄) and filtration, the solvent is removed in vacuo. googleapis.comgoogle.com

The final purification of this compound can be achieved through column chromatography or trituration with a non-polar solvent like petroleum ether. googleapis.comgoogle.com These purification steps are crucial for obtaining the product in high purity, described as a dense oil or a white solid. googleapis.comgoogle.com Reported yields for this synthesis have varied, with some sources indicating yields as high as 98%, while others report a more moderate yield of 55.4% after purification. googleapis.comgoogle.com

Alternative Synthetic Pathways for Related Thioamides and Derivativeschemistryforsustainability.orgmdpi.com

While the ammonium sulfide route is specific for this compound, the broader family of thioamides can be accessed through a diverse array of synthetic methods. mdpi.com These alternatives are important for creating structural analogs and derivatives, offering flexibility in substrate scope and reaction conditions. chemistryforsustainability.orgmdpi.com

The formation of the thiocarbonyl group is the key step in thioamide synthesis. One of the most traditional methods is the thionation of an existing carbonyl compound, typically an amide, using sulfurizing agents. rsc.org Lawesson's reagent and phosphorus pentasulfide (P₂S₅) are classic reagents for this transformation, though they can require elevated temperatures and sometimes result in challenging purifications. rsc.orgchemrxiv.org

Another approach involves the use of elemental sulfur, an abundant and benign resource. chemistryforsustainability.org Elemental sulfur can be activated by species like sodium sulfide to generate nucleophilic sulfur species that can react with imines or other precursors to form thioamides. chemrxiv.org The synthesis of thioamides from nitriles, as seen with this compound, is also a fundamental method, often employing hydrogen sulfide under pressure. wikipedia.org

Modern organic synthesis has introduced several advanced strategies for thioamidation that offer improved efficiency, milder conditions, and broader functional group tolerance. mdpi.com

The Willgerodt–Kindler reaction is a classic method for preparing aryl thioamides from aryl alkyl ketones, sulfur, and an amine (like morpholine). mdpi.com Recent advancements have focused on developing cleaner, catalyst-free, and solvent-free versions of this reaction to improve yields and simplify procedures. mdpi.com

Multicomponent Reactions (MCRs) have emerged as powerful, sustainable alternatives. chemistryforsustainability.org These reactions combine three or more reactants in a single step to produce the thioamide product. Sulfur-mediated MCRs, for instance, can form thioamides from aldehydes, amines, and elemental sulfur in one pot, often with high yields and minimal waste. chemistryforsustainability.orgmdpi.com

Other innovative methods include:

Oxidative Coupling: This involves the coupling of methylhetarenes with amines, promoted by an oxidant like DMSO, in the presence of sulfur. mdpi.com

Decarboxylative Thioamidation: α-keto carboxylic acids can react with amines and sulfur to yield thioamides, a process that exhibits broad functional group tolerance. mdpi.com

C=C Bond Cleavage: Certain substrates, like β-nitrostyrene, can undergo base-mediated C=C bond cleavage in the presence of sulfur and an amine source to form aryl thioamides. mdpi.com

A summary of these alternative synthetic strategies is provided below.

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Source(s) |

| Thionation of Amides | Carboxamides | Lawesson's Reagent or P₄S₁₀ | General Thioamides | rsc.orgchemrxiv.org |

| Willgerodt-Kindler Reaction | Aryl Alkyl Ketones, Aldehydes | Elemental Sulfur, Amine (e.g., Morpholine) | Aryl Thioamides | mdpi.com |

| Multicomponent Reactions | Aldehydes, Amines | Elemental Sulfur, Catalyst-free options available | Aryl-substituted Thioamides | chemistryforsustainability.orgmdpi.com |

| Oxidative Coupling | Methylhetarenes, Amines | DMSO, Sulfur | Varied Thioamides | mdpi.com |

| Decarboxylative Thioamidation | α-Keto Carboxylic Acids, Amines | Sulfur | Aryl/Alkyl Thioamides | mdpi.com |

| From Nitriles | Nitriles | Hydrogen Sulfide (H₂S) or (NH₄)₂S | Primary Thioamides | googleapis.comwikipedia.org |

This table outlines various synthetic routes to thioamides, highlighting the diversity of starting materials and reaction types available for accessing this class of compounds.

Reactivity and Reaction Mechanisms of this compound

Cycloaddition Reactions Involving this compound

Cycloaddition reactions offer a powerful and atom-economical approach to the synthesis of cyclic compounds. The thioamide functionality within this compound can participate as a component in various cycloaddition processes, leading to the formation of diverse heterocyclic systems.

The hetero-Diels-Alder (HDA) reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. beilstein-journals.org Thioamides and other thiocarbonyl compounds are known to participate in HDA reactions, acting either as the dienophile or as part of the diene system. thieme-connect.com In the context of this compound, the C=S double bond can function as a dienophile, reacting with a conjugated diene to form a six-membered dihydrothiopyran ring. The reactivity of the thiocarbonyl group in such reactions is often enhanced by its polarization. uzh.ch

While specific studies detailing the participation of this compound in HDA reactions are not extensively documented in the reviewed literature, the general reactivity of α,β-unsaturated thioamides and thiochalcones in [4+2] cycloadditions with acetylenic dienophiles to form 4H-thiopyrans is well-established. uzh.ch These reactions often proceed with high regioselectivity. uzh.ch Furthermore, the use of Lewis acids can catalyze these transformations, influencing both the rate and selectivity of the reaction. mdpi.com Given this precedent, it is plausible that this compound could react with electron-rich dienes, particularly under catalytic conditions, to yield the corresponding diethoxy-substituted dihydrothiopyran derivatives.

Table 1: Representative Hetero-Diels-Alder Reactions of Thioamides

| Diene | Dienophile (Thioamide Analogue) | Product | Catalyst | Reference |

| 2,3-Dimethyl-1,3-butadiene | Aryl Thiochalcone | 4H-Thiopyran derivative | LiClO4 | uzh.ch |

| Danishefsky's Diene | Thioketone | Dihydro-2H-thiopyran | Amine Catalyst | thieme-connect.com |

| 1,3-Butadiene | N-Acylthioacrylamide | Dihydrothiopyran-fused fullerene | Heat | psu.edu |

This table presents examples of Hetero-Diels-Alder reactions with thioamide analogues to illustrate the potential reactivity of this compound.

[2+2] Cycloaddition reactions are valuable for the construction of four-membered rings and can be initiated either thermally or photochemically. msu.edu The feasibility of a concerted thermal [2+2] cycloaddition is governed by the Woodward-Hoffmann rules, which often predict a forbidden pathway for simple alkenes. However, photochemical [2+2] cycloadditions are generally allowed. nih.gov

A review of thioamide chemistry indicates that primary thioamides can undergo photochemical [2+2] cycloaddition reactions. acs.org For instance, the reaction of primary thioamides with furans proceeds via a [2+2] cycloaddition of the furan (B31954) to the C=N bond of the imine tautomer of the thioamide, which subsequently rearranges to form pyrrole (B145914) derivatives. acs.org Although direct evidence for this compound undergoing such reactions is scarce in the literature, its ability to exist in the imine tautomer form suggests that it could potentially participate in photochemical [2+2] cycloadditions with suitable alkenes or other unsaturated partners. These reactions would likely proceed through a diradical intermediate, a common feature of many photochemical cycloadditions. nih.gov

Table 2: Examples of [2+2] Cycloaddition Reactions Involving Thioamide-like Structures

| Reactant 1 | Reactant 2 | Product Type | Conditions | Reference |

| Primary Thioamide (imine tautomer) | Furan | Pyrrole derivative (after rearrangement) | Photochemical | acs.org |

| Ketenes | Alkenes | Cyclobutanones | Thermal | mit.edu |

| Enones | Alkenes | Cyclobutanes | Photochemical | nih.gov |

This table provides examples of [2+2] cycloadditions to illustrate the potential reaction pathways for this compound.

The mechanisms of cycloaddition reactions involving thioamides are diverse and depend on the nature of the reactants and the reaction conditions. In the case of Hetero-Diels-Alder reactions, the process can be either concerted or stepwise. beilstein-journals.org For thioamides reacting with electron-deficient dienophiles, a concerted mechanism is often favored. psu.edu Theoretical studies, such as Frontier Molecular Orbital (FMO) analysis, can predict the regioselectivity of these reactions by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. mdpi.com

For photochemical [2+2] cycloadditions, the reaction typically proceeds through the excitation of one of the reactants to a triplet state, which then adds to the other reactant to form a 1,4-diradical intermediate. This intermediate subsequently undergoes spin inversion and ring closure to yield the cyclobutane (B1203170) product. nih.gov

In some instances, thioamides can also participate in [3+2] cycloaddition reactions. For example, electron-deficient thioamides have been shown to react with benzynes in a formal [3+2] cycloaddition, proceeding through a stabilized ammonium ylide intermediate to form dihydrobenzothiazoles. umn.edu The generation of mesoionic intermediates, such as anhydro-4-hydroxy-1,3-thiazolium hydroxides (thioisomünchnones) from diazo thioamides, also enables 1,3-dipolar cycloadditions with various dipolarophiles. rsc.org These mechanistic pathways highlight the rich and varied cycloaddition chemistry that thioamides, including potentially this compound, can exhibit.

Condensation Reactions

Condensation reactions of this compound, particularly with bifunctional electrophiles, provide a direct route to a variety of heterocyclic systems. The thioamide moiety offers two nucleophilic centers, the sulfur and the nitrogen atom, which can react sequentially to form stable ring structures. acs.org

The most prominent condensation reaction involving thioamides is the Hantzsch thiazole (B1198619) synthesis, which provides a versatile method for the preparation of thiazole derivatives. imp.kiev.ua This reaction involves the condensation of a thioamide with an α-haloketone. nih.govpharmaguideline.com In the case of this compound, the reaction would proceed through the nucleophilic attack of the sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization via the nitrogen atom attacking the carbonyl carbon, and subsequent dehydration to afford the aromatic thiazole ring. acs.org

This methodology allows for the synthesis of 2-substituted thiazoles bearing the diethoxyethyl group at the 2-position. The substituents on the resulting thiazole ring are determined by the choice of the α-haloketone. The reaction is often carried out in a suitable solvent like ethanol (B145695) and can be facilitated by a base. nanobioletters.com

Table 3: Synthesis of Thiazole Derivatives via Hantzsch Synthesis

| Thioamide | α-Haloketone | Product | Typical Conditions | Reference |

| Thiourea | Substituted Phenacyl Bromide | 2-Amino-4-arylthiazole | Ethanol, Reflux, Catalyst (e.g., Copper silicate) | nanobioletters.com |

| Thiobenzamide | 2-Bromoacetophenone | 2,4-Diphenylthiazole | Ethanol, Reflux | nih.gov |

| This compound (Hypothetical) | 2-Chloro-1-phenylethanone | 2-(Diethoxymethyl)-4-phenylthiazole | Ethanol, Reflux | N/A |

This table illustrates the general Hantzsch thiazole synthesis and a hypothetical application to this compound.

Beyond thiazoles, the condensation of thioamides can lead to other heteroaromatic systems. For example, reactions of thioamides with reagents containing two electrophilic sites can result in the formation of various five- or six-membered rings. The specific outcome is dependent on the structure of both the thioamide and the electrophilic partner, as well as the reaction conditions. acs.org

For instance, the reaction of thioamides with 1,3-dielectrophiles can lead to the formation of 1,3-thiazine derivatives. Similarly, reaction with α,β-unsaturated carbonyl compounds under specific conditions could potentially lead to dihydropyrimidinethiones. While specific examples utilizing this compound for the synthesis of such diverse heteroaromatic rings are not prevalent in the surveyed literature, the known reactivity patterns of thioamides suggest this as a fruitful area for further investigation. The diethoxyacetal group in this compound could also be hydrolyzed under acidic conditions post-cyclization to reveal a formyl group, providing a handle for further synthetic transformations.

Redox Chemistry of the Thioamide Moiety

Derivatization Strategies for this compound

The presence of multiple reactive sites in this compound allows for a range of derivatization strategies, enabling the synthesis of a diverse array of more complex molecules.

The nitrogen atom of the primary thioamide in this compound is nucleophilic and can participate in various reactions, most notably alkylation and acylation.

N-alkylation can be achieved by reacting the thioamide with alkyl halides in the presence of a base. This reaction introduces an alkyl substituent on the nitrogen atom, leading to secondary thioamides. The choice of base and solvent can be crucial for the efficiency of the reaction.

N-acylation, the introduction of an acyl group, can be accomplished using acylating agents such as acyl chlorides or anhydrides. This leads to the formation of N-acylthioamides, which are valuable intermediates in organic synthesis.

The diethoxyethyl group is a stable protecting group for an acetaldehyde (B116499) moiety. However, under specific conditions, it can be modified or deprotected to reveal the reactive aldehyde functionality.

Hydrolysis of the diethyl acetal (B89532) can be achieved under acidic conditions to yield 2-oxoethanethioamide. This thioamido-aldehyde is a highly reactive species that can participate in various subsequent reactions, including cyclizations and condensations.

Transacetalization, the exchange of the ethoxy groups for other alkoxy groups, is also a possibility. This can be achieved by reacting this compound with a different alcohol in the presence of an acid catalyst. This allows for the introduction of different acetal protecting groups, which might be desirable to tune the stability or solubility of the molecule.

This compound is a valuable C2 synthon for the construction of various heterocyclic systems, most notably thiazoles. The Hantzsch thiazole synthesis and its variations provide a powerful method for the preparation of substituted thiazoles. In this reaction, the thioamide acts as the source of the sulfur and one nitrogen atom of the thiazole ring. The reaction typically involves the condensation of the thioamide with an α-halocarbonyl compound. For instance, the reaction of this compound with ethyl bromopyruvate is a key step in the synthesis of thiazole-containing molecules.

Beyond simple thiazoles, this building block has been incorporated into the synthesis of more complex and biologically relevant molecules. For example, it has been used as a precursor in the synthesis of tubulysin (B8622420) analogs, which are potent cytotoxic agents. Furthermore, it has been employed in the construction of minor-groove binders, which are molecules that can interact with the minor groove of DNA. The ability to readily introduce a functionalized two-carbon unit makes this compound a strategic component in the assembly of intricate molecular architectures.

| Compound Name |

|---|

| This compound |

| 2,2-Diethoxyacetamide |

| Thiobenzamide |

| 3-chloroperoxybenzoic acid |

| Thioamide S-oxide |

| Sulfine |

| Sulfene |

| 1,2,4-Thiadiazole |

| Lithium aluminum hydride |

| Sodium borohydride |

| Diphosphorus tetraiodide |

| N-acylthioamide |

| 2-Oxoethanethioamide |

| Ethyl bromopyruvate |

Computational Chemistry and Theoretical Studies of 2,2 Diethoxyethanethioamide

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, employing the principles of quantum mechanics to model molecular systems. These calculations can predict a wide array of properties for 2,2-Diethoxyethanethioamide, from its geometry to its energetic characteristics.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule dictates its chemical behavior. arxiv.org An analysis of the electronic structure of this compound would reveal the distribution of electrons within the molecule and provide a basis for understanding its reactivity. A key aspect of this analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

The HOMO represents the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher reactivity. organicchemistrydata.org For this compound, identifying the atoms with the largest coefficients in the HOMO and LUMO would pinpoint the most probable sites for nucleophilic and electrophilic attack, respectively. wuxibiology.com

A hypothetical FMO analysis for this compound might reveal the HOMO to be localized on the sulfur atom of the thioamide group, suggesting this as a primary site for interaction with electrophiles. The LUMO, in turn, might be centered on the carbon atom of the thioamide group, indicating its susceptibility to nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

| Orbital | Energy (eV) | Description |

| HOMO | - | Highest Occupied Molecular Orbital |

| LUMO | - | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | - | Energy difference between HOMO and LUMO |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.

Conformational Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the ethoxy groups in this compound, can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers of a molecule and to map the potential energy surface that governs their interconversion. nih.gov

By systematically rotating the bonds of the ethoxy groups and calculating the energy of each resulting conformation, a potential energy landscape can be constructed. This landscape would reveal the lowest-energy (most stable) conformations of this compound, as well as the energy barriers between them. This information is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| A | - | - | 0.0 (Global Minimum) |

| B | - | - | +1.5 |

| C | - | - | +3.2 |

Note: The values in this table are hypothetical and represent the type of data obtained from a conformational analysis.

Spectroscopic Parameter Prediction (e.g., NMR, IR, UV-Vis)

Quantum chemical calculations are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Computational methods like the Gauge-Independent Atomic Orbital (GIAO) method can predict the chemical shifts of ¹H and ¹³C nuclei in this compound. mdpi.com These predicted spectra can aid in the assignment of experimental NMR signals. youtube.com

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the bonds within the molecule. nih.gov This information helps in assigning the absorption bands in an experimental IR spectrum to specific functional groups, such as the C=S stretch of the thioamide and the C-O stretches of the ethoxy groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent density functional theory (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to the absorption of UV-Vis light. labmanager.comresearchgate.net For this compound, this would provide insight into its color and its behavior when exposed to light.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) for -CH₂- | - |

| ¹³C NMR | Chemical Shift (ppm) for C=S | - |

| IR | Vibrational Frequency (cm⁻¹) for C=S stretch | - |

| UV-Vis | Wavelength of Maximum Absorption (nm) | - |

Note: The values in this table are hypothetical and illustrate the kind of data that can be generated through computational prediction.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions. nih.gov For this compound, this could involve studying its synthesis, decomposition, or its reactions with other chemical species.

Transition State Characterization

A transition state is the highest energy point along a reaction pathway, representing the "point of no return" between reactants and products. nih.gov Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. rsc.org Computational methods can locate and characterize the transition state structures for reactions involving this compound. plos.org The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. youtube.com

Reaction Coordinate Analysis

A reaction coordinate is a parameter that represents the progress of a reaction from reactants to products. nih.gov By calculating the energy of the system at various points along the reaction coordinate, a reaction energy profile can be constructed. youtube.com This profile provides a visual representation of the energy changes that occur during a reaction, including the energies of reactants, products, intermediates, and transition states. For a reaction involving this compound, this analysis would provide a detailed mechanistic picture, revealing whether the reaction proceeds in a single step or through multiple intermediates.

Thermodynamic and Kinetic Studies of Reactions Involving this compound

The thermodynamic and kinetic aspects of reactions are crucial for understanding the reactivity and stability of this compound. Computational methods, particularly density functional theory (DFT), are powerful tools for investigating these properties. frontiersin.orgnih.gov

In a chemical reaction, the competition between different potential products is governed by whether the reaction is under kinetic or thermodynamic control. libretexts.orgwikipedia.orglibretexts.org The kinetic product is the one that forms the fastest due to a lower activation energy, while the thermodynamic product is the most stable, possessing the lowest Gibbs free energy. libretexts.orgwikipedia.org Reaction conditions such as temperature, pressure, and solvent can influence whether the kinetic or thermodynamic product is favored. wikipedia.org

For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can predict the energies of reactants, transition states, and products. This allows for the determination of activation energies (ΔG‡) and reaction enthalpies (ΔH).

Table 1: Hypothetical Thermodynamic and Kinetic Data for a Reaction of this compound

| Reaction Parameter | Hypothetical Value (kcal/mol) | Significance |

| Activation Energy (ΔG‡) | ||

| Pathway to Kinetic Product | 15 | Lower barrier, faster formation |

| Pathway to Thermodynamic Product | 20 | Higher barrier, slower formation |

| Gibbs Free Energy of Reaction (ΔG) | ||

| Kinetic Product | -10 | Less stable product |

| Thermodynamic Product | -15 | More stable product |

Studies on similar thioamides have shown that they can participate in various reactions, and computational methods like ab initio and DFT calculations can elucidate their formation pathways. frontiersin.orgnih.govnih.gov For instance, the formation of thioamides in interstellar environments has been computationally predicted, highlighting the potential for these molecules to form under specific conditions. frontiersin.orgnih.govnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into their behavior over time. nih.govresearchgate.net These simulations are invaluable for understanding the influence of the environment, such as solvent molecules, on the structure and reactivity of a solute like this compound. dovepress.comnih.govmdpi.com

MD simulations typically involve defining a force field to describe the interactions between atoms and then solving Newton's equations of motion for each atom in the system. researchgate.net This allows for the exploration of the conformational landscape and the study of intermolecular interactions. nih.gov

The solvent can significantly impact reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products to different extents. wikipedia.orgnih.govresearchgate.net This differential solvation can alter the potential energy surface of a reaction. nih.gov Computational models can treat solvation effects either implicitly, by representing the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the simulation. researchgate.netnih.gov

For a molecule like this compound, the polarity of the solvent would play a crucial role. Polar solvents would be expected to interact strongly with the polar thioamide group. These interactions can influence the molecule's conformation and the accessibility of its reactive sites. acs.org The strength of the solvent-solute interactions can affect the activation energy of a reaction. wikipedia.orgnih.gov For instance, strong solvation of a reactant can make it more stable and thus increase the activation barrier for a reaction. nih.gov

Table 2: Hypothetical Solvation Free Energies for this compound in Different Solvents

| Solvent | Dielectric Constant | Hypothetical Solvation Free Energy (kcal/mol) | Implication for Reactivity |

| Water | 78.4 | -12.5 | Strong stabilization of polar ground state |

| Ethanol (B145695) | 24.5 | -8.2 | Moderate stabilization |

| Dichloromethane (B109758) | 8.9 | -4.1 | Weaker stabilization |

| Cyclohexane | 2.0 | -1.5 | Minimal stabilization |

This table provides hypothetical solvation free energies, illustrating how the polarity of the solvent is expected to influence the stabilization of this compound. Greater stabilization in polar solvents can affect reaction kinetics.

The intermolecular interactions of this compound are critical for understanding its physical properties and how it interacts with other molecules. These interactions are primarily electrostatic in nature and include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. harvard.edu

The thioamide group is a key site for intermolecular interactions. The sulfur atom can act as a hydrogen bond acceptor, although it is generally a weaker acceptor than the oxygen atom in an amide. acs.org The N-H group can act as a hydrogen bond donor. harvard.edu The diethoxy groups also introduce sites for weaker C-H···O interactions. Computational methods can be used to calculate the energies of these interactions and to visualize the interaction patterns. nih.govrsc.orgtheochem.nlnih.gov

Table 3: Hypothetical Intermolecular Interaction Energies for a this compound Dimer

| Interaction Type | Interacting Groups | Hypothetical Interaction Energy (kcal/mol) |

| Hydrogen Bond | N-H···S=C | -3.5 |

| Dipole-Dipole | C=S···C=S | -2.0 |

| van der Waals | Ethyl groups | -1.8 |

This table presents hypothetical interaction energies for a dimer of this compound, highlighting the relative strengths of the different types of intermolecular forces that are likely to be present.

Coordination Chemistry and Ligand Properties of 2,2 Diethoxyethanethioamide

2,2-Diethoxyethanethioamide as a Ligand

This compound possesses multiple potential donor atoms, making it an interesting ligand for complexation with various metal ions. The presence of sulfur, nitrogen, and oxygen atoms allows for diverse binding possibilities.

Thioamides are known to be versatile ligands that can coordinate to metal centers in several ways. The primary coordination sites are typically the sulfur and nitrogen atoms of the thioamide group (-C(S)NH2). researchgate.net The sulfur atom, being a soft donor, generally exhibits a strong affinity for soft metal ions. Coordination through the nitrogen atom is also common, leading to the formation of stable chelate rings. researchgate.netresearchgate.net

In the case of this compound, the molecule can act as a bidentate ligand, coordinating to a metal center through both the sulfur and nitrogen atoms. This results in the formation of a stable five-membered chelate ring. While the oxygen atoms of the ethoxy groups are also potential coordination sites, their involvement in coordination is less common for thioamides unless steric or electronic factors favor such interactions. The lone pairs on the oxygen atoms are generally less available for coordination compared to those on the sulfur and nitrogen atoms.

The thioamide group can exist in two tautomeric forms: the thione form and the thiol form. The dominant form in the free ligand is the thione form. Upon complexation, the ligand can coordinate in its neutral thione form or, following deprotonation, as an anionic thiolato ligand. The specific binding mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the pH of the medium.

| Potential Donor Atom | Hard/Soft Character | Common Coordination Behavior |

|---|---|---|

| Sulfur (Thione, C=S) | Soft | Strong coordination to soft and borderline metal ions. |

| Sulfur (Thiol, C-S⁻) | Soft | Forms strong covalent bonds upon deprotonation. |

| Nitrogen (-NH₂) | Borderline | Acts as a good donor, often involved in chelation with sulfur. |

| Oxygen (-OCH₂CH₃) | Hard | Less likely to coordinate, but possible with hard metal ions. |

The formation of a coordination complex is fundamentally a Lewis acid-base interaction. The metal ion acts as a Lewis acid (electron pair acceptor), and the ligand, this compound, acts as a Lewis base (electron pair donor). The sulfur and nitrogen atoms of the thioamide group are the primary Lewis basic sites.

The interaction between the ligand and the metal center can be described by Hard and Soft Acid and Base (HSAB) theory. The soft sulfur donor atom of this compound will preferentially coordinate to soft Lewis acidic metal centers such as Ag(I), Pd(II), and Pt(II). The borderline nitrogen donor allows for coordination with a wider range of metal ions, including borderline acids like Fe(II), Co(II), Ni(II), and Cu(II). researchgate.net The hard oxygen donors of the ethoxy groups would have a greater affinity for hard Lewis acids like alkali metals, alkaline earth metals, and early transition metals in high oxidation states.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with thioamide ligands is typically achieved by reacting a metal salt with the ligand in a suitable solvent. dnu.dp.ua The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition metals, with their partially filled d-orbitals, readily form complexes with a wide variety of ligands, including thioamides. The synthesis of transition metal complexes of this compound would likely involve the direct reaction of a transition metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a solvent like ethanol (B145695) or methanol (B129727). nih.gov

The geometry of the resulting complexes would depend on the coordination number and the electronic configuration of the metal ion. For example, with divalent transition metals, tetrahedral, square planar, or octahedral geometries are common. researchgate.net

Table of Expected Transition Metal Complexes and Their Properties:

| Metal Ion | Expected Geometry | Characterization Techniques |

|---|---|---|

| Cu(II) | Square Planar or Distorted Octahedral | IR, UV-Vis, EPR, Magnetic Susceptibility |

| Ni(II) | Square Planar or Octahedral | IR, UV-Vis, ¹H NMR, Magnetic Susceptibility |

| Co(II) | Tetrahedral or Octahedral | IR, UV-Vis, Magnetic Susceptibility |

| Zn(II) | Tetrahedral | IR, ¹H NMR, ¹³C NMR |

| Pd(II) | Square Planar | IR, ¹H NMR, ¹³C NMR |

Characterization of these complexes would rely on techniques such as:

Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=S and N-H bonds upon complexation. A decrease in the C=S stretching frequency and a shift in the N-H stretching frequency are indicative of coordination through sulfur and nitrogen, respectively. nih.gov

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, which provide information about the geometry of the complex and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II)), ¹H and ¹³C NMR can provide detailed information about the structure of the ligand in the coordinated state.

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons in paramagnetic complexes, which helps in assigning the geometry of the complex.

Elemental Analysis: To confirm the stoichiometry of the complex.

While less common than transition metal complexes, thioamides can also form complexes with main group metals. The synthesis would be analogous to that of transition metal complexes, involving the reaction of a main group metal salt or organometallic precursor with the ligand. The softer main group elements, such as those from groups 13-15, are more likely to form stable complexes with the sulfur-donating thioamide ligand. For instance, organotin(IV) compounds are known to form complexes with thioamide-type ligands.

Electronic Structure and Bonding in Coordination Compounds

The electronic structure and bonding in coordination compounds of this compound can be described using models such as Crystal Field Theory (CFT) and Ligand Field Theory (LFT). In an octahedral field, for example, the d-orbitals of the central metal ion are split into two energy levels: the lower energy t₂g set and the higher energy eg set. The magnitude of this splitting (Δo) is influenced by the nature of the ligand.

Thioamides are generally considered to be moderately strong field ligands. The sulfur donor is a good σ-donor and also has the potential for π-backbonding, where electron density from the metal's d-orbitals is donated into the empty π* orbitals of the C=S bond. This π-acceptor character can contribute to a larger ligand field splitting.

The electronic spectra of the complexes would show d-d transitions, which are transitions of electrons between the split d-orbitals. The energy of these transitions corresponds to the ligand field splitting parameter. For square planar complexes, more complex splitting patterns are observed. The bonding in these complexes is covalent in nature, resulting from the overlap of the ligand's donor orbitals with the metal's acceptor orbitals. youtube.com

Medicinal Chemistry and Biological Relevance of 2,2 Diethoxyethanethioamide and Its Derivatives

2,2-Diethoxyethanethioamide as a Synthetic Scaffold

The utility of a molecule in drug discovery often begins with its potential as a synthetic scaffold—a core structure upon which a variety of substituents can be built to create a library of compounds for biological screening. Thioamides are recognized as versatile building blocks in the synthesis of heterocyclic compounds. nih.gov

Thioamides are crucial intermediates in the synthesis of various biologically active molecules, particularly heterocycles. chemrxiv.org The thioamide group's reactivity allows it to serve as a precursor for constructing rings like thiazoles, which are present in numerous pharmaceuticals. researchgate.net As a simple thioamide, this compound possesses a reactive thiocarbonyl group that can participate in cyclization reactions. Its diethoxy acetal (B89532) group provides a latent aldehyde functionality, which could be unmasked under specific conditions to allow for further chemical modifications, expanding its utility as a versatile starting material for more complex molecules.

The replacement of an amide with a thioamide is a common tactic in peptide-based drug discovery to enhance biological activity and improve resistance to enzymatic hydrolysis by proteases. researchgate.net This modification, while subtle, can significantly alter the properties of a peptide therapeutic.

Scaffold hopping is a key strategy in medicinal chemistry for discovering structurally novel compounds by modifying the core structure of a known active lead compound. nih.govnih.gov This approach aims to identify new chemical entities with improved properties such as enhanced potency, better pharmacokinetics, or a novel intellectual property position. nih.gov

A primary application of this strategy involves bioisosteric replacement, where one functional group is swapped for another with similar physical or chemical properties. benthamscience.com The thioamide group is a classic bioisostere of the amide bond. nih.govchemrxiv.org This isosteric replacement is a form of scaffold hopping where the fundamental backbone of a molecule is altered. nih.gov For instance, replacing a phenyl ring with a thiophene (B33073) ring in the antihistamine Cyproheptadine led to Pizotifen, a more effective drug for migraines. nih.gov Similarly, substituting an amide group with a thioamide within a lead compound can lead to a new chemical class with retained or improved biological activity. This strategy is valuable for navigating patent landscapes and optimizing drug-like properties. benthamscience.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For thioamide-containing compounds, SAR studies explore how modifications to the molecule affect its therapeutic efficacy and properties.

The design of bioactive thioamides leverages the unique properties of the thiocarbonyl group. A primary strategy is the bioisosteric replacement of amides. drughunter.com Thioamides are considered close isosteres of amides, sharing similar geometries but with distinct electronic and steric properties. nih.govdrughunter.com This substitution can lead to enhanced target affinity, improved stability, and altered pharmacokinetic profiles. chemrxiv.org

Another design approach involves using thioamides as prodrugs . Ethionamide and Prothionamide, for example, are antitubercular prodrugs that are activated by a mycobacterial monooxygenase. nih.gov Thioamides can also be designed as Hydrogen Sulfide (B99878) (H₂S) donors , leveraging the therapeutic benefits of H₂S, such as its anti-inflammatory and cytoprotective effects. drughunter.com Furthermore, the sulfur atom in thioamides can act as a metal chelator , a property utilized in designing molecules that interact with metalloenzymes or sequester metal ions. nih.gov

Replacing an amide with a thioamide moiety induces several physicochemical changes that can profoundly impact biological activity. researchgate.netnih.gov These changes affect how the molecule interacts with its biological target and behaves in a physiological environment.

Hydrogen Bonding: Thioamides are stronger hydrogen bond donors (from the N-H) but weaker hydrogen bond acceptors (at the sulfur atom) compared to amides. nih.govnih.gov This can change the key interactions that anchor a drug to its target protein.

Lipophilicity: The sulfur atom increases lipophilicity compared to oxygen. This can enhance membrane permeability and affect drug absorption and distribution. nih.gov For example, converting carboxamide compounds to their carbothioamide analogs significantly increased their antiproliferative activity, likely due to increased lipophilicity. nih.gov

Conformational Rigidity: Thioamides exhibit a higher rotational barrier around the C-N bond compared to amides, leading to a more conformationally restricted structure. nih.govmdpi.com This can be advantageous in drug design by "locking" the molecule into its bioactive conformation.

Metabolic Stability: The thioamide bond can be more resistant to enzymatic hydrolysis than the amide bond, leading to improved metabolic stability and a longer duration of action. researchgate.net

The table below summarizes the key physicochemical differences between the amide and thioamide functional groups.

| Property | Amide (-C(=O)N-) | Thioamide (-C(=S)N-) | Impact on Biological Activity |

| C=X Bond Length | ~1.22 Å | ~1.66 Å | Alters molecular shape and fit in binding sites. researchgate.net |

| H-Bond Donor | Good | Stronger | Can enhance binding affinity to targets. nih.govnih.gov |

| H-Bond Acceptor | Strong | Weaker | May reduce or alter key binding interactions. nih.govnih.gov |

| Lipophilicity | Lower | Higher | Can improve membrane permeability and absorption. nih.gov |

| C-N Rotational Barrier | Lower | Higher | Restricts conformation, potentially locking in the active shape. nih.govmdpi.com |

| Dipole Moment | Smaller | Larger | Affects solubility and interactions with polar environments. |

| Metabolic Stability | Susceptible to hydrolysis | Often more resistant | Can lead to a longer half-life and duration of action. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jetir.org QSAR models help predict the activity of novel compounds and guide the design of more potent molecules by identifying key structural features, or "descriptors." nih.govnih.gov

QSAR studies have been successfully applied to various classes of thioamide-containing compounds. For instance, in the development of antituberculosis agents, QSAR models for substituted thiophene carboxamide derivatives identified that topological, electronic, and spatial parameters significantly influence activity. jetir.org Similarly, a QSAR study on thiophene analogs as anti-inflammatory agents revealed the dominant role of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment. nih.gov

These models often rely on calculating various molecular descriptors:

Electronic Descriptors: Such as dipole moment and orbital energies (HOMO/LUMO), which describe the electronic distribution and reactivity of the molecule.

Steric Descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule, describing its connectivity and branching.

The insights gained from QSAR models can rationalize the results of SAR studies and provide a predictive framework for lead optimization, helping to prioritize the synthesis of compounds with a higher probability of success. nih.gov For example, 3D-QSAR studies on anti-amebic thiosemicarbazones and thiocarbamoylpyrazolines were used to create models that could provide structural insights for designing more potent agents. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Molecular Descriptors and Biological Activity Correlation

In the field of medicinal chemistry, understanding the relationship between a molecule's structure and its biological activity is fundamental to the design of new therapeutic agents. This relationship is often quantified through Quantitative Structure-Activity Relationship (QSAR) studies, which correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, known as molecular descriptors. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including its electronic, steric, and lipophilic characteristics.

QSAR studies on related heterocyclic compounds like thiazole (B1198619) derivatives have shown that parameters such as the molecular connectivity index and Kier's shape index can be key determinants of antimicrobial activity. These descriptors help quantify the molecule's size, shape, and degree of branching, which are important factors for binding to target sites.

Below is a table of common molecular descriptors used in QSAR studies.

| Descriptor Class | Descriptor Example | Information Encoded |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity |

| Steric | Molar Volume | Size and bulk of the molecule |

| Lipophilic | log P | Hydrophobicity and membrane permeability |

| Topological | Molecular Connectivity Index | Size, shape, and degree of branching |

| Quantum Chemical | Dipole Moment | Polarity and charge distribution |

Predictive Models for Therapeutic Efficacy

Building on the principles of QSAR, predictive models can be developed to estimate the therapeutic efficacy of novel compounds before they are synthesized and tested in the laboratory. These computational models are powerful tools in drug discovery, saving time and resources by prioritizing compounds with the highest probability of success. For thioamide derivatives, these models can predict various activities, including anticancer and antimicrobial potential.

The development of a predictive QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. Then, a wide range of molecular descriptors is calculated for each compound. Statistical methods, such as Best Multiple Linear Regression (BMLR), are employed to select the descriptors that have the most significant correlation with the biological activity and to build a mathematical equation that describes this relationship. For instance, a 2D-QSAR study on benzofuran (B130515) derivatives identified the maximum electron-electron repulsion for a C-O bond as a key descriptor influencing vasodilator activity nih.gov.

The validity and predictive power of the resulting model are then rigorously tested using statistical validation techniques. These models can effectively capture the complex relationships between the chemical structure and biological function. For example, the anticancer activity of newly synthesized thioamide derivatives has been successfully modeled, allowing for the optimization of their formulation for enhanced therapeutic effect globalresearchonline.net. Such models provide valuable insights into the structural requirements for a desired biological activity, guiding the rational design of more potent and selective therapeutic agents.

Bioisosteric Replacements in Drug Design

Bioisosterism is a fundamental strategy in medicinal chemistry used to modify lead compounds to improve their pharmacological, pharmacokinetic, and toxicological properties. This strategy involves the substitution of a functional group within a molecule with another group that has similar physical and chemical properties.

Thioamides as Amide Isosteres

The thioamide group is considered a classical bioisostere of the amide group, which is a ubiquitous functional group in biologically active molecules and pharmaceuticals tandfonline.comnih.gov. The replacement of an amide's carbonyl oxygen with a sulfur atom leads to subtle yet significant changes in the molecule's properties, which can be leveraged to enhance its drug-like characteristics. Thioamides and amides share a similar planar geometry and number of atoms, but differ in several key aspects tandfonline.comnih.gov.

One of the primary motivations for this bioisosteric replacement is to improve metabolic stability nih.gov. Amide bonds are susceptible to hydrolysis by proteases and amidases in the body, which can lead to rapid degradation of peptide-based drugs drughunter.com. The thioamide bond is generally more resistant to such enzymatic cleavage, which can increase the compound's half-life and bioavailability researchgate.net. Furthermore, substituting an amide with a thioamide can enhance the permeability of macrocyclic peptides nih.gov.

The electronic properties of thioamides also differ from amides. Thioamides are better hydrogen bond donors but weaker hydrogen bond acceptors than their amide counterparts nih.govmdpi.com. The C=S bond in a thioamide is longer and weaker than the C=O bond in an amide, and sulfur has a larger van der Waals radius than oxygen nih.govnih.gov. These differences can alter the way the molecule interacts with its biological target, sometimes leading to increased potency. For instance, in the development of inhibitors for histone lysine (B10760008) methyltransferase ASH1L, the thioamide-containing compounds showed significantly higher potency, with the amide version exhibiting a nearly 100-fold reduction in activity tandfonline.com.

| Property | Amide (C=O) | Thioamide (C=S) | Reference |

|---|---|---|---|

| Bond Length (C=X) | ~1.23 Å | ~1.71 Å | tandfonline.comnih.gov |

| H-Bonding | Stronger Acceptor | Stronger Donor, Weaker Acceptor | nih.govmdpi.com |

| Lipophilicity | Lower | Higher | nih.gov |

| Proteolytic Stability | Lower | Higher | tandfonline.comresearchgate.net |

1,2,3-Triazoles as Bioisosteres

Another important bioisosteric replacement for the amide and thioamide functionalities is the 1,2,3-triazole ring nih.gov. This five-membered heterocyclic ring is an excellent nonclassical bioisostere because it mimics the key steric and electronic features of the amide bond, while offering significant advantages in terms of chemical stability and synthetic accessibility exlibrisgroup.comsunderland.ac.uk.

The 1,4-disubstituted 1,2,3-triazole ring is particularly effective as an amide surrogate. It is a stable aromatic system that is resistant to hydrolysis, oxidation, and reduction exlibrisgroup.com. Its geometry is similar to that of a trans-amide bond, and it possesses a large dipole moment, enabling it to participate in similar non-covalent interactions. This makes it a suitable replacement to improve the pharmacokinetic profile of a drug candidate without losing its biological activity.

This strategy has been successfully applied in various drug discovery programs. For example, the replacement of an amide group with a 1,2,3-triazole in the development of HIV-1 Vif antagonists led to a compound with remarkably improved anti-HIV activity nih.gov. Similarly, in an effort to mitigate the hepatotoxicity of acetaminophen, which is associated with its amide group, researchers replaced it with a 1,2,3-triazole, resulting in new derivatives that retained analgesic and antipyretic efficacy but were devoid of the liver toxicity nih.gov. The use of 1,2,3-triazoles as bioisosteres has become a widespread and valuable tool for medicinal chemists seeking to optimize the properties of amide-containing lead compounds researchgate.net.

Target Identification and Mechanism of Action Studies

Identifying the specific biological target of a compound and elucidating its mechanism of action are critical steps in the drug development process. For compounds containing a thioamide group, this often involves investigating their ability to interact with and modulate the function of enzymes.

Enzyme Inhibition

Enzyme inhibition is a common mechanism of action for many therapeutic drugs benthamscience.com. Inhibitors can act in various ways, broadly classified as reversible or irreversible. Reversible inhibitors, which include competitive and non-competitive types, bind to the enzyme through non-covalent interactions and can dissociate from it youtube.com. Irreversible inhibitors typically form a strong, covalent bond with the enzyme, often at its active site, leading to permanent inactivation youtube.com.

Thioamide-containing compounds have been shown to act as inhibitors for a wide range of enzymes, playing roles in various diseases. For example, certain thioamide derivatives are potent inhibitors of urease, an enzyme whose activity can contribute to pathogenic bacterial infections nih.gov. In cancer therapy, thioamide-containing molecules have been developed as inhibitors of SIRT2, an enzyme implicated in cell proliferation, and Epidermal Growth Factor Receptor (EGFR), a key target in many cancers nih.gov.

A well-known example of thioamides acting on enzymes is the antitubercular drug ethionamide. Ethionamide is a prodrug that is activated by the mycobacterial enzyme EthA. This activation leads to the formation of a covalent adduct with NAD, which then inhibits InhA, an enzyme essential for mycolic acid biosynthesis in the bacterial cell wall nih.gov. This mechanism-based inhibition highlights how the unique reactivity of the thioamide group can be exploited for therapeutic benefit.

The table below provides examples of enzymes inhibited by thioamide-containing compounds.

| Enzyme Target | Therapeutic Area | Example Compound Class | Reference |

|---|---|---|---|

| Urease | Antibacterial | Thioamide derivatives | nih.gov |

| SIRT2 | Anticancer | Thioamide-containing selective inhibitors | nih.gov |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Carbothioamide analogs | nih.gov |

| Enoyl-ACP Reductase (InhA) | Antitubercular | Ethionamide (activated form) | nih.gov |

| TGF-β Type I Receptor (ALK5) | Anticancer | Thioamide-containing inhibitors | nih.gov |

Protein-Ligand Interactions

The substitution of an amide's carbonyl oxygen with sulfur to form a thioamide creates subtle but significant changes in the molecule's physicochemical properties, which in turn influences protein-ligand interactions. nih.govmdpi.com Thioamides are generally stronger hydrogen bond donors but weaker hydrogen bond acceptors compared to their amide counterparts. nih.gov They also possess a greater affinity for certain metals and can engage in favorable hydrogen bond and chalcogen bond interactions within protein active sites. nih.govresearchgate.net This unique profile allows thioamide derivatives to modulate interactions with biological targets, sometimes leading to enhanced potency, selectivity, or improved pharmacokinetic profiles. nih.goviasp-pain.org

Docking and co-crystal structure studies have provided insights into these interactions. For instance, the thioamide moiety of pyrazolinethioamide derivative SSE15206 was found to form hydrogen bonds with Cys254 and Asn258 residues in the β-subunit of tubulin. nih.gov Similarly, in the development of inhibitors for the histone methyltransferase ASH1L, the thioamide group of compound AS-85 was observed to occupy the target's pocket and participate in favorable hydrogen bonding. nih.gov The antithyroid drug Methimazole , a thionamide, has also been studied for its specific interactions with HLA proteins, with predicted binding affinities ranging from -4.48 to -6.36 kcal/mol. researchgate.net

| Derivative Class/Compound | Protein Target | Key Interactions | Reference |

|---|---|---|---|

| Pyrazolinethioamide (SSE15206) | β-tubulin | Hydrogen bonds with Cys254 and Asn258 | nih.gov |

| ASH1L Inhibitor (AS-85) | ASH1L | Hydrogen bonding and chalcogen bond interactions in the active site | nih.gov |

| Methimazole | HLA-B38:01, HLA-B38:02 | Specific protein-ligand interactions with binding affinities of -4.48 to -6.36 kcal/mol | researchgate.net |

DNA Binding and Minor Groove Binders

The interaction with DNA is a mechanism of action for many therapeutic agents. esr.ie Small molecules known as DNA minor groove binders can disrupt DNA structure and function by targeting the minor groove of the double helix. mdpi.com While this is a well-established strategy for anticancer and antimicrobial agents, direct and potent minor groove binding is not the most commonly reported mechanism for thioamide derivatives. mdpi.comekb.eg

However, some studies suggest that certain thioamide-containing compounds may exert their biological effects through DNA interactions. For example, the anticancer mechanism of the pyrazolinethioamide analog 45 was suggested to involve DNA binding. nih.gov Additionally, silver(I) complexes bearing thiadiazole-based thioamides have demonstrated a reasonably strong ability to interact with calf-thymus DNA, which may contribute to their biological activity. nih.gov It is important to note that other classes of sulfur-containing heterocyclic compounds, such as thiophene-based diamidines, are well-recognized as potent DNA minor groove binders, where the thiophene ring's C-S-C bond angle contributes to an optimal curvature for fitting within the minor groove. nih.govnih.gov However, these belong to a different chemical class than thioamides.

Therapeutic Potential of this compound Derivatives

Thioamide derivatives have been investigated across a multitude of therapeutic areas, demonstrating a broad spectrum of biological activities. nih.goviasp-pain.org

Anticancer Agents

The thioamide moiety has been incorporated into various molecular scaffolds to develop novel anticancer agents. nih.gov These derivatives have been shown to act on diverse targets crucial for cancer cell proliferation and survival.

Enzyme Inhibition: A notable example is a thioamide-containing compound that acts as a potent and specific inhibitor of SIRT2, leading to the degradation of the oncoprotein c-Myc and subsequent tumor growth inhibition in breast cancer models. nih.gov

Kinase Inhibition: Piperazine N-thioamide derivatives have been synthesized as potential anti-pancreatic cancer agents, with compounds 23 and 24 showing potent antiproliferative activity against pancreatic tumor cells. nih.gov

Microtubule Disruption: Pyrazolinethioamide derivatives, such as SSE15206 , have been identified as inhibitors of microtubule polymerization, a validated target in cancer therapy. nih.gov

Metal Complexes: Metal complexes featuring thioamide-based ligands have also shown significant anticancer potential. nih.gov Silver(I) coordination compounds with thiadiazole-based thioamides and ruthenium complexes with pyridine-2-carbothioamides have demonstrated cytotoxicity against various human cancer cell lines. nih.govnih.gov

| Compound/Class | Target/Mechanism | Cancer Cell Line(s) | Activity (IC50/GI50) | Reference |

|---|---|---|---|---|

| Compound 23 (Piperazine N-thioamide) | CDK Inhibition (putative) | MDA-PATC53, PL45 (Pancreatic) | 0.73 - 1.14 µM | nih.gov |

| Compound 45 (Pyrazolinethioamide) | DNA binding (putative) | A549, HeLa | 13.49 µM, 17.52 µM | nih.gov |

| Compound 46 (Thioamide) | Antiproliferative | MCF-7, HepG2, PC-3 | 5.4 µM, 4.5 µM, 1.1 µM | nih.gov |

| Silver(I) Complex 2 | Cytotoxic | Ovarian, Pancreatic, Lung, Prostate | 3.1 - 24.0 µM | nih.gov |

| Tetracyclic Thioxanthenes | Growth Inhibition | A375-C5, MCF-7, NCI-H460 | <10 µM | nih.gov |

Antimicrobial and Antiviral Applications

Thioamides are a critical class of compounds in the fight against infectious diseases. nih.gov

Antitubercular Agents: The thioamide-based drug Ethionamide is a key second-line agent used for the treatment of tuberculosis. nih.govwikipedia.org It is a prodrug that requires bio-activation by a mycobacterial enzyme. nih.gov

Antibacterial Agents: The natural product Closthioamide , which contains six thioamide bonds, is a potent inhibitor of bacterial DNA gyrase. nih.govnih.gov The replacement of its thioamide groups with amides completely abolishes its antibiotic activity, highlighting the critical role of the sulfur atom. nih.govnih.gov Other synthetic thioamide derivatives have been developed as potent inhibitors of urease, an enzyme important for the survival of certain pathogenic bacteria. nih.gov

Antifungal Activity: A ciprofloxacin-thioamide hybrid has shown potent antifungal activity against Candida albicans, demonstrating an effect ten times greater than the reference drug. ekb.eg

Antiviral Potential: The thioamide group has been used as a bioisostere for amide bonds to improve the pharmacokinetic properties of potential antiviral drugs. researchgate.net In the development of SARS-CoV-2 inhibitors, replacing a digestible amide bond with a thioamide surrogate led to remarkably improved pharmacokinetics in mice, suggesting this is an effective strategy for creating more stable and effective antiviral agents. researchgate.net

Neurodegenerative Conditions

Neuroinflammation is a key pathological factor in many neurodegenerative diseases. cancer.govfrontiersin.org Thioamide and related thio-analogs have been investigated as a potential therapeutic strategy in this area. Researchers at the National Institute on Aging (NIA) have developed novel thio-analogs of lenalidomide (B1683929) as immunomodulatory agents. cancer.gov These compounds were designed to reduce chronic systemic and central nervous system inflammation by inhibiting the production of tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. cancer.govfrontiersin.org This approach aims to provide a treatment strategy for neurodegenerative disorders by targeting the underlying inflammatory processes. cancer.gov

Other Therapeutic Areas

Beyond the applications listed above, thioamide derivatives have established roles in other areas of medicine. The most prominent example is their use in endocrinology to treat hyperthyroidism. wikipedia.orgtaylorandfrancis.com Compounds like Methimazole and Propylthiouracil are thionamides that inhibit the enzyme thyroid peroxidase, thereby suppressing the synthesis of thyroid hormones. wikipedia.orgtaylorandfrancis.com

Future Directions and Emerging Research Opportunities

Novel Synthetic Methodologies

The development of efficient, safe, and environmentally responsible methods for synthesizing 2,2-Diethoxyethanethioamide is a primary objective. Moving beyond traditional techniques, which often involve harsh conditions or toxic reagents, future research will likely focus on sustainable and automated approaches.

Green chemistry principles offer a framework for developing more benign synthetic routes to thioamides. A key area of interest is the use of Deep Eutectic Solvents (DESs), such as those based on choline chloride and urea. nih.govbris.ac.uk These solvents can act as both the reaction medium and a catalyst, eliminating the need for volatile and toxic organic solvents. bris.ac.ukijsdr.org Research has demonstrated that a variety of thioamides can be synthesized in good-to-excellent yields using DESs, often with reduced energy consumption and waste. nih.govbris.ac.uk Furthermore, these solvents are often biodegradable and can be recycled and reused multiple times without significant loss of activity. nih.gov

Other green approaches include catalyst-free reactions conducted in water, which is an ideal solvent due to its non-toxic and non-flammable nature. mdpi.com Such methods, which can be scaled up easily, align with the goals of atom and step economy by using readily available starting materials. mdpi.com The use of elemental sulfur as the sulfur source is another hallmark of greener thioamide synthesis, avoiding more hazardous sulfurating agents. nih.gov

Table 1: Comparison of Green Synthesis Approaches for Thioamides

| Approach | Key Features | Advantages |

|---|---|---|

| Deep Eutectic Solvents (DES) | Acts as both solvent and catalyst; often biodegradable. | Reduces use of volatile organic solvents; recyclable; lower energy consumption. nih.gov |

| Water-Mediated Synthesis | Uses water as the reaction medium without added catalysts. | Environmentally benign; scalable; mild reaction conditions. mdpi.com |

| Microwave-Assisted Synthesis | Employs microwave heating to accelerate reactions. | Reduced reaction times; efficient heating. mdpi.com |

| Elemental Sulfur Methods | Utilizes elemental sulfur as a non-toxic sulfur source. | Atom economical; avoids hazardous reagents. nih.gov |

Continuous flow chemistry presents a significant advancement over traditional batch processing for the synthesis of this compound. Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous intermediates. nih.govnih.gov This technology enables the telescoping of multiple reaction steps, reducing manual handling and purification needs between stages. nih.gov

Integrating flow chemistry with artificial intelligence (AI) and automation can create "autonomous synthesis" systems. researchgate.net Such platforms can independently design experiments, predict optimal reaction conditions, and interpret results to refine subsequent synthetic steps. researchgate.net This approach minimizes repetitive manual labor and can dramatically accelerate the discovery and optimization of synthetic routes for novel molecules like this compound. researchgate.net

Advanced Computational Modeling

Computational methods are indispensable for accelerating the discovery process, allowing researchers to predict molecular properties and behaviors before committing to laboratory synthesis.

Artificial intelligence and machine learning (ML) are transforming drug discovery and materials science by enabling rapid prediction of molecular properties. mdpi.comnih.gov For a novel compound like this compound, AI/ML algorithms can be trained on vast datasets of existing molecules to predict a wide range of characteristics. nih.gov These predictions include fundamental physicochemical properties (e.g., solubility, stability), pharmacokinetic profiles (ADMET: absorption, distribution, metabolism, excretion, toxicity), and potential biological activities. nih.govacs.org By identifying promising candidates in silico, these computational tools significantly reduce the time and cost associated with experimental screening. mdpi.com Graph neural networks, for instance, have shown success in learning the relationships between chemical structures and biological activities, enabling the design of new molecules with desired therapeutic profiles. nih.gov

Table 2: AI-Predicted Properties for Novel Compound Exploration

| Property Category | Specific Examples | Relevance |

|---|---|---|

| Physicochemical | Solubility, Lipophilicity (LogP), Stability | Determines formulation and delivery potential. nih.gov |

| Pharmacokinetic (ADMET) | Bioavailability, Metabolic pathways, Toxicity | Predicts how the compound will behave in a biological system. acs.org |

| Biological Activity | Binding affinity to targets, Enzyme inhibition | Identifies potential therapeutic applications. nih.gov |

| Synthetic Accessibility | Prediction of viable synthetic routes | Guides efficient laboratory synthesis. acs.org |

To gain a deeper understanding of how this compound interacts with complex biological systems, researchers can employ multi-scale simulation methods. bris.ac.ukresearchgate.net These approaches bridge different levels of detail, from the quantum mechanical behavior of electrons to the classical dynamics of large molecular assemblies. researchgate.net

A powerful example is the hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) method. nih.govmdpi.com In a QM/MM simulation, the most critical region of a system—such as a ligand binding to a protein's active site—is treated with high-accuracy quantum mechanics, which can model electronic changes like bond breaking and forming. ias.ac.in The surrounding environment, including the rest of the protein and solvent, is modeled using more computationally efficient molecular mechanics (MM) force fields. mdpi.com This integration provides a balance of accuracy and speed, making it possible to study complex processes like enzyme catalysis and ligand binding with a level of detail that would be impossible with either method alone. researchgate.net Further coarse-graining can extend these simulations to model larger cellular-level events, connecting molecular interactions to emergent biological phenomena. nih.govnih.gov

Exploration of New Biological Targets and Disease Areas

The thioamide functional group is a well-established pharmacophore, recognized for its unique physicochemical properties compared to its amide counterpart. acs.orgresearchgate.net Thioamides are typically stronger hydrogen bond donors but weaker acceptors, a property that can be exploited to fine-tune interactions with biological targets. acs.org This substitution can also enhance metabolic stability and improve pharmacokinetic profiles. researchgate.net

Given these characteristics, this compound represents a valuable scaffold for screening against a wide range of diseases. Thioamide-containing compounds have demonstrated a broad spectrum of pharmacological activities, including antitubercular, antibacterial, and anticancer effects. acs.org The exploration of this compound could involve high-throughput screening against diverse panels of biological targets, such as kinases, proteases, and methyltransferases, which have been successfully targeted by other thioamide compounds. acs.org Its potential as an H₂S donor or a metal chelator could also be investigated, opening further avenues in therapeutic development.

Table 3: Potential Biological Target Classes for this compound Screening

| Target Class | Rationale for Exploration | Example Diseases |

|---|---|---|

| Kinases | Thioamides have shown potent inhibition of various kinases involved in cell signaling. acs.org | Cancer, Inflammatory Disorders |

| Bacterial Enzymes | The thioamide moiety is present in antitubercular prodrugs like Ethionamide. acs.org | Tuberculosis, Bacterial Infections |

| Viral Proteases | Modifying peptide backbones with thioamides can enhance stability and target affinity. | Viral Infections |

| Epigenetic Targets | Thioamide compounds have been developed as inhibitors of histone methyltransferases. acs.org | Cancer |

| Ureases | Inhibition of bacterial urease is a strategy for treating infections. acs.org | H. pylori Infections |

Phenotypic Screening Approaches